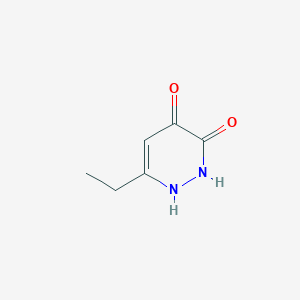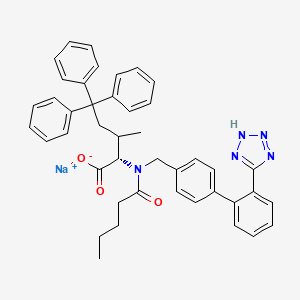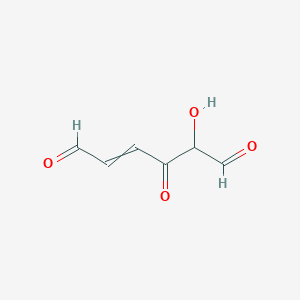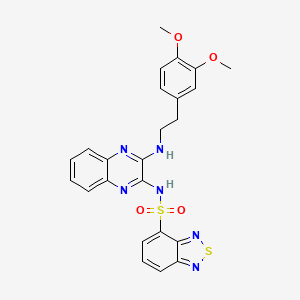![molecular formula C28H39NO3 B12639307 tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate CAS No. 920982-63-4](/img/structure/B12639307.png)
tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate is an organic compound that features a tert-butyl ester group attached to a carbazole moiety. Carbazole derivatives are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the tert-butyl group enhances the compound’s stability and solubility, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate typically involves the esterification of 9-decyl-9H-carbazole-2-ol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, and the product is purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carbazole-2,3-dione derivatives.
Reduction: 9-decyl-9H-carbazole-2-ol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate is used as a precursor for synthesizing more complex carbazole derivatives. Its stability and solubility make it an ideal candidate for various organic synthesis reactions.
Biology
While specific biological applications are not well-documented, carbazole derivatives are known for their potential in medicinal chemistry, particularly as antimicrobial and anticancer agents. The compound’s structural features may contribute to similar biological activities.
Medicine
Carbazole derivatives have been explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound could serve as a starting material for developing new therapeutic agents.
Industry
In the industry, the compound is valuable for its applications in organic electronics, particularly in the fabrication of OLEDs and other optoelectronic devices. Its stability and solubility enhance the performance and longevity of these devices.
Mécanisme D'action
The mechanism of action of tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate in its applications is primarily related to its electronic properties. The carbazole moiety acts as a hole-transporting material in OLEDs, facilitating the movement of positive charges. The tert-butyl group enhances the compound’s stability, preventing degradation and improving device performance. In biological applications, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to the desired pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl acetate: A simpler ester with applications as a solvent and in organic synthesis.
3,6-Di-tert-butylcarbazole: A carbazole derivative with similar electronic properties but different structural features.
tert-Butyl carbazole-9-carboxylate:
Uniqueness
tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate is unique due to the presence of both the tert-butyl ester and the decyl-substituted carbazole moiety. This combination enhances its solubility, stability, and electronic properties, making it particularly valuable in optoelectronic applications.
Propriétés
Numéro CAS |
920982-63-4 |
|---|---|
Formule moléculaire |
C28H39NO3 |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
tert-butyl 2-(9-decylcarbazol-2-yl)oxyacetate |
InChI |
InChI=1S/C28H39NO3/c1-5-6-7-8-9-10-11-14-19-29-25-16-13-12-15-23(25)24-18-17-22(20-26(24)29)31-21-27(30)32-28(2,3)4/h12-13,15-18,20H,5-11,14,19,21H2,1-4H3 |
Clé InChI |
NDKJVOITFUSXKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(3-fluorobenzyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12639235.png)

![Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12639243.png)

![1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide](/img/structure/B12639254.png)
![(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12639267.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)

![N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane](/img/structure/B12639298.png)


![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
